Bienvenue dans la boutique en ligne BenchChem!

WYC-210

Cancer Stem Cell Biology Retinoid Pharmacology Melanoma Research

Choose WYC-210 for its unique dual role: a validated low-activity retinoid control (18.1% inhibition at 10 μM) and an alkyne-functionalized scaffold for click chemistry. It enables CuAAC bioconjugation for target identification and PROTAC synthesis, minimizing background activity in retinoid pathway studies. Essential for R&D teams requiring precise SAR and selectivity assessment.

Molecular Formula C18H16N2O3S
Molecular Weight 340.4
CAS No. 2131803-93-3
Cat. No. B2628699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWYC-210
CAS2131803-93-3
Molecular FormulaC18H16N2O3S
Molecular Weight340.4
Structural Identifiers
SMILESCC1(CCS(=O)C2=C1C=C(C=C2)C#CC3=NC=C(C=N3)C(=O)O)C
InChIInChI=1S/C18H16N2O3S/c1-18(2)7-8-24(23)15-5-3-12(9-14(15)18)4-6-16-19-10-13(11-20-16)17(21)22/h3,5,9-11H,7-8H2,1-2H3,(H,21,22)
InChIKeyNENFGFHRYIOMTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





WYC-210 (CAS 2131803-93-3) for Scientific Research: Tazarotene-Derived Retinoid and Click Chemistry Probe


WYC-210 is a synthetic small-molecule retinoid derived from Tazarotene, possessing the IUPAC name 2-((4,4-dimethyl-1-oxidothiochroman-6-yl)ethynyl)pyrimidine-5-carboxylic acid, a molecular formula of C₁₈H₁₆N₂O₃S, and a molecular weight of 340.40 g/mol . It is characterized by a terminal alkyne moiety, which confers utility as a click chemistry reagent, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation and probe synthesis [1]. In terms of retinoid pharmacology, WYC-210 exhibits reduced antiproliferative activity compared to its parent compound and the related agonist WYC-209, a property that defines its niche as a low-activity control or functionalization scaffold rather than a high-potency therapeutic candidate .

Why Procuring WYC-210 is Essential: Low Anticancer Activity and Alkyne Functionalization Distinguish It from Generic Retinoids


Substituting WYC-210 with a general retinoid library compound, the parent drug Tazarotene, or the more potent RAR agonist WYC-209 is scientifically invalid due to two critical points of differentiation. First, the quantitative difference in cellular antiproliferative potency against B16-F1 tumor regenerative cells (TRCs) is substantial: WYC-210 demonstrates only 18.1% inhibition at a high 10 μM concentration over five days, whereas WYC-209 achieves 50% inhibition (IC₅₀) at just 0.19 μM . This magnitude of difference—approximately two orders of magnitude in effective concentration—precludes their interchangeable use in any experiment where the biological outcome is dependent on retinoid pathway engagement. Second, WYC-210 uniquely contains a terminal alkyne group, absent in Tazarotene and many standard retinoid probes, which is essential for downstream CuAAC click chemistry applications such as target identification via activity-based protein profiling (ABPP), fluorescent labeling, or PROTAC synthesis . Using an alternative retinoid lacking this functional handle would completely negate the experimental design and require extensive, costly synthetic modification.

WYC-210 Quantitative Differentiation Evidence: Comparative Antiproliferative Activity and Click Chemistry Utility


Comparative Antiproliferative Efficacy: WYC-210 vs. RAR Agonist WYC-209 in B16-F1 TRC Cells

WYC-210 demonstrates markedly lower antiproliferative activity compared to the structurally related RAR agonist WYC-209. In a direct cellular assay using B16-F1 tumor regenerative cells (TRCs), a model system for cancer stem-like cells, WYC-210 achieved only 18.1% inhibition of cell growth at a concentration of 10 μM over a 5-day treatment period . In contrast, WYC-209 exhibits an IC₅₀ of 0.19 μM in the same B16-F1 TRC assay, as reported in the primary patent literature . This indicates that WYC-210 is approximately 50- to 100-fold less potent than WYC-209 in this context, establishing it as a low-activity control or a scaffold for functionalization rather than a potent agonist.

Cancer Stem Cell Biology Retinoid Pharmacology Melanoma Research

WYC-210 as a Reduced-Activity Derivative of Tazarotene: In Vitro Growth Inhibition

WYC-210 is a structural derivative of the clinically used retinoid Tazarotene. The patent literature identifies the need for compounds with improved tumor cell inhibition over Tazarotene, leading to the development of more potent analogs like WYC-209 [1]. In contrast, WYC-210 retains the tazarotene core but exhibits lower anticancer activity, with an inhibition rate of only 18.1% at 10 μM against B16-F1 TRC cells . While a direct IC₅₀ for Tazarotene in the exact same 5-day B16-F1 TRC assay is not provided in the available vendor data, the literature indicates that Tazarotene typically displays IC₅₀ values in the low micromolar range (e.g., ~1.5–2.2 μM) against TRCs [2]. This positions WYC-210 as having even further reduced potency relative to the parent compound.

Retinoid Signaling Cancer Therapeutics Cell Proliferation Assays

Unique Alkyne Functional Handle for Click Chemistry Bioconjugation

WYC-210 contains a terminal alkyne group within its molecular structure (specifically, an ethynyl linker connecting the thiochroman and pyrimidine moieties), which is absent in Tazarotene and many other retinoid analogs . This alkyne enables WYC-210 to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing partners, a cornerstone of click chemistry . This functionality is not present in the parent compound Tazarotene, which instead features a terminal ethynyl group in a different configuration or is otherwise unreactive in CuAAC [1]. The ability to conjugate WYC-210 to fluorescent dyes, biotin, or E3 ligase ligands via this alkyne handle provides a distinct experimental advantage for target identification, pull-down assays, and the development of heterobifunctional degraders (PROTACs).

Chemical Biology Bioconjugation PROTAC Synthesis Activity-Based Protein Profiling (ABPP)

Reduced Cytotoxicity Profile: Implication for Selectivity Studies

The low antiproliferative activity of WYC-210 (18.1% inhibition at 10 μM) in B16-F1 TRC cells implies a correspondingly low cytotoxic or growth-inhibitory profile . While direct comparative cytotoxicity data (e.g., against non-cancerous cell lines) is not available in the provided sources, the weak activity against cancer cells suggests that WYC-210 is likely to have minimal effects on normal cells at comparable concentrations. This is in stark contrast to the more potent RAR agonist WYC-209, which at 10 μM can induce significant apoptosis in TRCs (via caspase-3) while showing little effect on 3T3 fibroblasts, indicating some degree of selectivity [1]. The weak activity of WYC-210 thus positions it as a useful tool for assessing the selectivity and off-target liabilities of the chemical scaffold independent of robust RAR agonism.

Cytotoxicity Selectivity Profiling Off-Target Assessment

Validated Research Applications and Procurement Scenarios for WYC-210 (CAS 2131803-93-3)


Negative Control or Low-Activity Probe in Retinoid Pathway Studies

Based on the quantitative evidence of its weak antiproliferative activity (18.1% inhibition at 10 μM in B16-F1 TRCs), WYC-210 serves as an ideal negative control for experiments designed to interrogate the specific effects of RAR agonism. When used alongside WYC-209 or Tazarotene, WYC-210 enables researchers to dissect whether observed phenotypes are driven by on-target retinoid receptor activation or off-target effects of the chemical scaffold . Its chemical similarity to active retinoids ensures that any differences in cellular response are attributable to pharmacological activity rather than variations in compound handling or solubility .

Click Chemistry-Enabled Target Identification and Functional Proteomics

The presence of a terminal alkyne handle in WYC-210 uniquely qualifies it for CuAAC-based bioconjugation applications . Researchers can incubate cells or lysates with WYC-210, then perform click reactions with azide-functionalized biotin or fluorophores to pull down and identify interacting proteins via mass spectrometry. This enables the mapping of the retinoid interactome and the identification of potential off-target binding partners of the tazarotene scaffold, a critical step in drug discovery and chemical biology .

Scaffold for PROTAC Development and Chemical Optimization

The low intrinsic activity of WYC-210 makes it an attractive starting scaffold for medicinal chemistry campaigns aiming to develop novel retinoid receptor modulators or heterobifunctional degraders (PROTACs). The alkyne moiety provides a convenient synthetic handle for further elaboration via click chemistry, allowing rapid generation of diverse conjugates. By using WYC-210 as a base, chemists can systematically explore structure-activity relationships (SAR) to enhance potency or confer new biological properties, all while minimizing background activity that could confound screening assays .

Selectivity and Off-Target Profiling in Cancer Stem Cell Research

Given the substantial difference in potency between WYC-210 and the potent RAR agonist WYC-209, WYC-210 is a valuable tool for assessing the selectivity of retinoid-based interventions in cancer stem cell models, such as B16-F1 TRCs . In co-treatment experiments, WYC-210 can be used to test whether the effects of WYC-209 are specifically mediated through RAR activation or if the mere presence of the retinoid scaffold influences cell behavior . This application is particularly relevant in melanoma and other solid tumor research where tumor regenerative cells are a key therapeutic target .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for WYC-210

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.